

# RNA isolation protocols using acidic Tris citrate buffer

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## Compound of Interest

Compound Name: *Trizma citrate tribasic*

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## Abstract

This guide details the isolation of high-integrity total RNA using the Acidic Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method, specifically focusing on the critical role of Citrate Buffering in maintaining the acidic pH (pH 4.0–5.0) required for DNA/RNA phase separation.[1] While standard protocols often cite "Sodium Citrate" within the denaturing solution (Solution D), this guide addresses the mechanistic request for Acidic Tris-Citrate systems, clarifying their use in specific optimization steps and downstream applications (e.g., electrophoresis or in vitro transcription) where precipitate formation must be minimized.

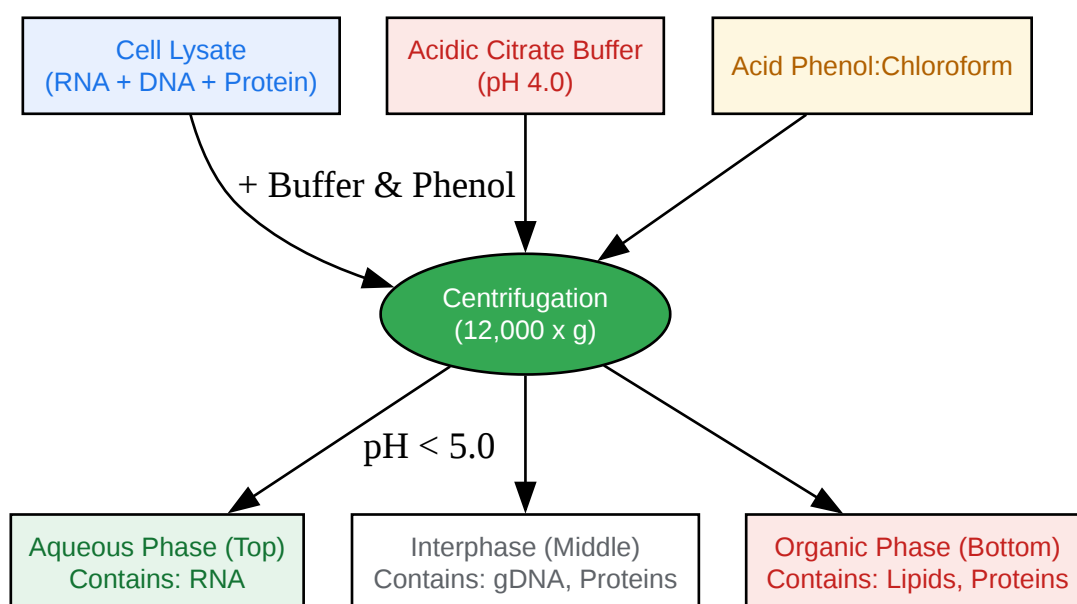
## Part 1: Principle & Mechanism

The success of this protocol relies on pH-Dependent Partitioning. In a phenol-chloroform system, the solubility of nucleic acids is dictated by the pH of the aqueous phase.

- Neutral pH (7.0–8.0): Both DNA and RNA partition into the aqueous (upper) phase.
- Acidic pH (4.0–5.0):

- DNA: The phosphate backbone is protonated, neutralizing its charge. This decreases its solubility in water and forces it into the interphase or organic (lower) phase.
- RNA: Retains its solubility in the aqueous phase due to the presence of the 2'-OH group, which prevents the same degree of protonation/neutralization observed in DNA.
- Citrate Role: Citrate acts as a crucial buffer to maintain this specific acidic window. It also functions as a chelating agent, sequestering divalent cations ( $Mg^{2+}$ ,  $Ca^{2+}$ ) required for RNase activity, thus protecting the RNA.

## Mechanism of Phase Separation



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Caption: Figure 1.[2][3][4][5] pH-dependent partitioning of nucleic acids in an acidic citrate-phenol system. At acidic pH, DNA is excluded from the aqueous phase.

## Part 2: Reagents & Buffer Preparation

The core of this protocol is Solution D, a denaturing lysis buffer. While the classic Chomczynski method uses Sodium Citrate, Tris-Citrate can be substituted in specific steps if downstream compatibility (e.g., avoiding sodium ions for certain enzymatic reactions) is required.

## Acidic Denaturing Solution (Solution D)

Store at Room Temperature (RT) for up to 3 months. Add 2-Mercaptoethanol fresh.

| Component                        | Final Conc. | Quantity (for 50 mL)    | Function                            |
|----------------------------------|-------------|-------------------------|-------------------------------------|
| Guanidinium Thiocyanate          | 4 M         | 23.6 g                  | Chaotropic agent; denatures RNases. |
| Sodium Citrate (or Tris-Citrate) | 25 mM       | 1.76 mL of 0.75 M Stock | Buffers pH; chelates heavy metals.  |
| Sarcosyl (N-lauroylsarcosine)    | 0.5%        | 2.5 mL of 10% Stock     | Detergent; solubilizes membranes.   |
| 2-Mercaptoethanol                | 0.1 M       | 360 $\mu$ L (Add Fresh) | Reduces disulfide bonds in RNases.  |
| DEPC-Treated Water               | N/A         | Fill to 50 mL           | Solvent.[6]                         |

Preparation of 0.75 M Citrate Buffer (Stock):

- Standard: Dissolve 11.03 g Sodium Citrate Dihydrate in 50 mL DEPC water. Adjust pH to 7.0 with HCl.
- Tris-Citrate Variant: Dissolve 0.75 M Citric Acid and adjust pH to 7.0 using Tris Base. This creates a Tris-Citrate system.[2][5][7] Note: Use this if downstream applications are sensitive to high sodium concentrations.

## Sodium Acetate (2 M, pH 4.0)[1]

- Dissolve Sodium Acetate Trihydrate in DEPC water.
- Adjust pH to 4.0 with Glacial Acetic Acid.
- Critical: This reagent provides the proton load to shift the lysate to the acidic pH required for DNA exclusion.

## Acid Phenol:Chloroform (5:1)

- Use water-saturated phenol (pH 4.5). Do not use buffered phenol (pH 8.0), as this will retain DNA in the RNA phase.

## Part 3: Experimental Protocol

### Step 1: Homogenization & Lysis

- Harvest: Pellet cells ( $1-5 \times 10^6$ ) or weigh tissue (50–100 mg).
- Lysis: Add 1 mL of Solution D per sample.
- Homogenize: Pipette up/down or use a tissue homogenizer until the solution is viscous but clear.
  - Why: GTC denatures proteins immediately. Citrate protects RNA from remaining RNase activity.

### Step 2: Acidic Phase Separation

- Add 0.1 mL of 2 M Sodium Acetate (pH 4.0). Mix by inversion.
- Add 1 mL of Acid Phenol (water-saturated).
- Add 0.2 mL of Chloroform:Isoamyl Alcohol (49:1).
- Shake vigorously for 15 seconds. (Do not vortex if isolating long RNA, but vigorous shaking is needed for emulsion).
- Incubate on ice for 15 minutes.
- Centrifuge:  $10,000 \times g$  for 20 minutes at  $4^\circ\text{C}$ .

### Step 3: RNA Precipitation

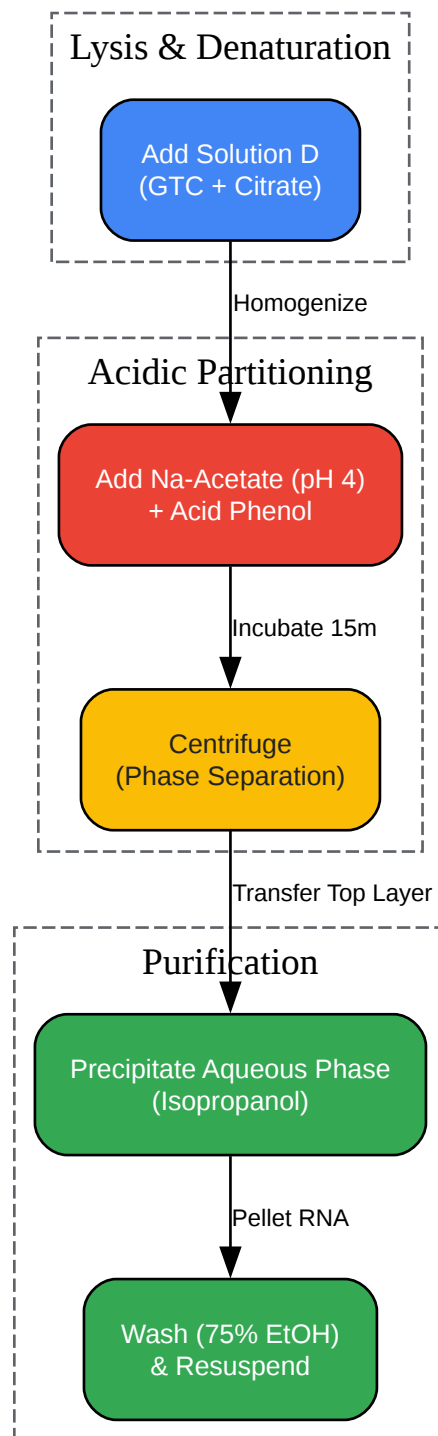
- Transfer the upper aqueous phase (approx. 500  $\mu\text{L}$ ) to a new tube.
  - Caution: Avoid the white interphase (DNA/Protein).
- Add 1 mL of Isopropanol.

- Incubate at  $-20^{\circ}\text{C}$  for 1 hour (or overnight for low yields).
- Centrifuge:  $10,000 \times g$  for 10 minutes at  $4^{\circ}\text{C}$ .
- Discard supernatant.<sup>[1][8]</sup> A white RNA pellet should be visible.

## Step 4: Wash & Solubilization

- Add 1 mL of 75% Ethanol (made with DEPC water).
- Vortex gently to dislodge the pellet.
- Centrifuge:  $7,500 \times g$  for 5 minutes at  $4^{\circ}\text{C}$ .
- Air dry the pellet for 5–10 minutes. (Do not over-dry; it becomes insoluble).
- Resuspend: Dissolve in 30–50  $\mu\text{L}$  of 1 mM Tris-Citrate Buffer (pH 6.5) or DEPC water.
  - Note: Using a dilute Tris-Citrate buffer for storage can prevent hydrolysis during freeze-thaw cycles better than water alone.

## Part 4: Workflow Visualization



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Caption: Figure 2. Step-by-step workflow for Acidic Citrate-Phenol RNA Isolation.

## Part 5: Troubleshooting & Optimization

| Issue             | Probable Cause                  | Solution   |
|-------------------|---------------------------------|--|
| DNA Contamination | pH of aqueous phase > 5.0       | Ensure Sodium Acetate is pH 4.0. Use Acid Phenol (pH 4.5), not buffered phenol.  |
| Low Yield         | Incomplete lysis or pellet loss | Increase homogenization time in Solution D. Use glycogen (20 µg) as a carrier during isopropanol precipitation.          |
| RNA Degradation   | RNase contamination             | Use DEPC-treated water for all reagents.[3][8] Ensure Solution D contains fresh 2-Mercaptoethanol.                       |
| Insoluble Pellet  | Over-drying                     | Do not dry pellet until transparent. Stop when edges are white but center is translucent. Dissolve at 55°C if necessary. |

## References

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